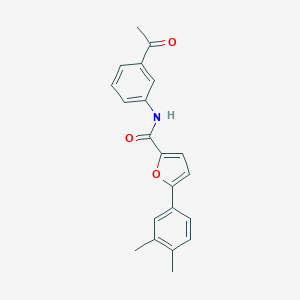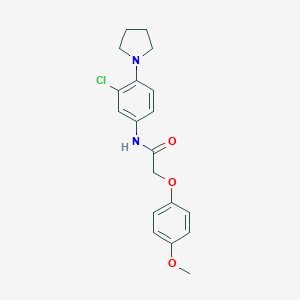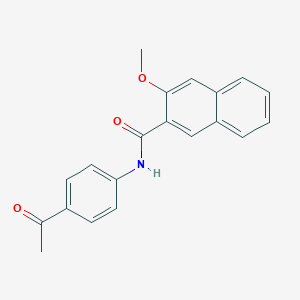
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical properties and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific biomolecules, including proteins and enzymes. It has been suggested that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide may inhibit the activity of certain enzymes or modulate the expression of specific genes, leading to its biological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have demonstrated that N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can reduce tumor growth and improve immune function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties can be easily modified to improve its biological activity. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide can be achieved using different methods. One of the most commonly used methods involves the reaction of 5-chloro-2-morpholin-4-ylphenylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been studied for its effects on different biological pathways and cellular processes. In biochemistry, this compound has been investigated for its interactions with various biomolecules, including proteins, enzymes, and nucleic acids.
Eigenschaften
Molekularformel |
C15H15ClN2O2S |
|---|---|
Molekulargewicht |
322.8 g/mol |
IUPAC-Name |
N-(5-chloro-2-morpholin-4-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-3-4-13(18-5-7-20-8-6-18)12(10-11)17-15(19)14-2-1-9-21-14/h1-4,9-10H,5-8H2,(H,17,19) |
InChI-Schlüssel |
LVKRLQCGHRMNRC-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)
